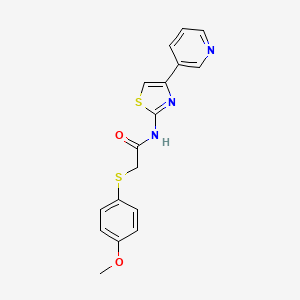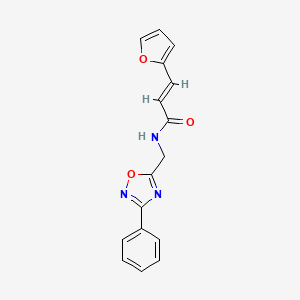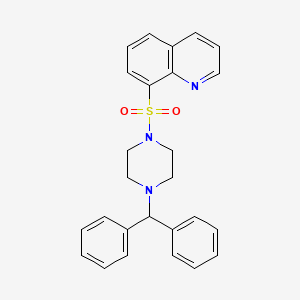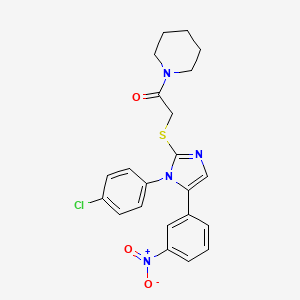
4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (4-DCPP) is a synthetic organic compound of the pyridazinone family that has been studied for its applications in scientific research. 4-DCPP is a white to light yellow crystalline solid with a molecular weight of 286.77 g/mol and a melting point of 129-131°C. It has been used in a variety of scientific research applications, including as a substrate for enzyme studies, as a tool for studying biological processes, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Cardioactive Properties
The 4,5-dihydro-3(2H)-pyridazinone moiety, including derivatives like 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, has been a focal point in the development of cardioactive agents. It's a structural component of various pyridazinone derivatives that are either clinically used or under clinical trials for their cardiotonic properties. These compounds show a clear cardiotonic effect, indicating their potential in treating cardiovascular diseases (Imran & Abida, 2016). Similarly, a study on the synthesis and cardiotonic activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives confirmed their cardiotonic activities, with certain compounds showing promising results compared to known cardiotonic agents (Wang et al., 2007).
Enantioseparation for Pharmaceutical Applications
Efficient enantioseparation of these derivatives is crucial for pharmaceutical applications, especially for key intermediates used in cardiotonic agents like levosimendan. Research has demonstrated the effective preparative separation of these enantiomers using chromatographic techniques, which is significant for the pharmaceutical industry, ensuring the availability of the desired enantiomer with high purity for medical use (Cheng et al., 2019).
Vasodilatory Activity
Some derivatives of 4,5-dihydro-3(2H)-pyridazinone exhibit vasodilatory activity, which is critical for cardiovascular health by promoting blood flow and reducing blood pressure. Certain amide derivatives have shown significant activity, suggesting potential therapeutic applications in managing conditions that benefit from vasodilation (Bansal et al., 2009).
Base Oil Improvement
Apart from medical applications, 4,5-dihydro-3(2H)-pyridazinone derivatives have shown utility in improving the quality of base oils. These compounds act as antioxidants and corrosion inhibitors, highlighting their versatility and importance in industrial applications. The heterocyclic compounds derived from 4,5-dihydro-3(2H)-pyridazinone are chemically stable and provide multiple actions for base oil improvement, proving their worth beyond pharmaceuticals (Nessim, 2017).
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-11-6-7-12(14(18)8-11)13-9-15(19-20-16(13)21)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIYOSADHQQGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)


![(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2451529.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451534.png)
![1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2451535.png)

![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B2451537.png)
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2451538.png)
![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)
